Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate
Overview
Description
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate is an organic compound with the molecular formula C21H17FO3 It is a derivative of benzoic acid and features a benzyloxy group and a fluorine atom attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate can be synthesized through a multi-step process involving the following key steps:
Formation of the benzyloxy intermediate: This involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-[3-(benzyloxy)phenyl]-4-fluorobenzoic acid.
Reduction: Formation of 3-[3-(benzyloxy)phenyl]-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrogen bonding and π-π interactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-(benzyloxy)phenyl]benzoate: Lacks the fluorine atom, resulting in different electronic properties.
Methyl 3-[3-(benzyloxy)phenyl]-4-chlorobenzoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Methyl 3-[3-(benzyloxy)phenyl]-4-bromobenzoate: Similar structure with a bromine atom, which can affect its chemical behavior.
Uniqueness
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-fluoro-3-(3-phenylmethoxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-24-21(23)17-10-11-20(22)19(13-17)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZIVNDFFSPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139707 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-85-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-(phenylmethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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